molecular formula C13H27N3O B1464319 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide CAS No. 1304894-42-5

2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Cat. No. B1464319
CAS RN: 1304894-42-5
M. Wt: 241.37 g/mol
InChI Key: HVJCWBOSEHFNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Pharmacological Applications in Drug Design

Piperidine derivatives, including 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide, are pivotal in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their structural versatility and biological relevance . The compound’s ability to interact with various biological targets makes it a valuable scaffold for developing new therapeutic agents.

Synthesis of Biologically Active Piperidines

The aminopiperidine moiety of the compound is crucial for the synthesis of biologically active piperidines. These synthetic routes often involve intra- and intermolecular reactions leading to various piperidine derivatives, which are then evaluated for potential pharmacological activities .

Development of DPP-4 Inhibitors for Type 2 Diabetes

2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is structurally related to linagliptin, a potent DPP-4 inhibitor used in the treatment of type 2 diabetes. The aminopiperidine core is essential for the inhibitory activity, making this compound a key intermediate in the synthesis of linagliptin and related antidiabetic drugs .

Role in the Synthesis of Process-Related Impurities

The compound is also involved in the synthesis and characterization of process-related impurities of drugs like linagliptin. Understanding these impurities is vital for quality control and the validation of analytical methods in pharmaceutical manufacturing .

properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-3-7-16(8-4-2)13(17)11-15-9-5-6-12(14)10-15/h12H,3-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJCWBOSEHFNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide
Reactant of Route 3
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide
Reactant of Route 4
Reactant of Route 4
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide
Reactant of Route 5
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide
Reactant of Route 6
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.